molecular formula C14H16N2O2 B7680085 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one

2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one

Cat. No. B7680085
M. Wt: 244.29 g/mol
InChI Key: FQQIIRQXVBRWJW-UHFFFAOYSA-N
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Description

2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. This compound is a pyridazinone derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting specific enzymes or receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one has various biochemical and physiological effects. For instance, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. Additionally, it has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one in lab experiments is its potential to exhibit significant pharmacological activities. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one. One potential direction is to further investigate its pharmacological activities and mechanisms of action to identify new drug targets. Additionally, studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, research could explore the potential of this compound in other scientific fields such as material science and catalysis.
Conclusion:
In conclusion, 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one is a chemical compound that has shown potential in various scientific research fields. Its pharmacological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one has been achieved using different methods. One of the commonly used methods involves the reaction of 3-ethylphenol with ethylene oxide to form 3-ethylphenoxyethanol. The resulting compound is then reacted with hydrazine hydrate to form 2-(3-ethylphenoxy)ethyl hydrazine. Finally, the reaction of 2-(3-ethylphenoxy)ethyl hydrazine with ethyl acetoacetate leads to the formation of 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one.

Scientific Research Applications

2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant pharmacological activities such as anti-inflammatory, anti-tumor, and anti-viral effects. It has also been found to have potential as an anti-diabetic agent.

properties

IUPAC Name

2-[2-(3-ethylphenoxy)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-12-5-3-6-13(11-12)18-10-9-16-14(17)7-4-8-15-16/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQIIRQXVBRWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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